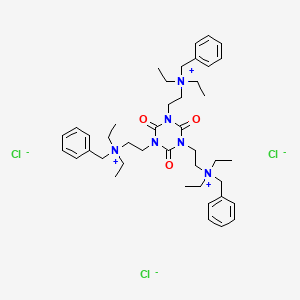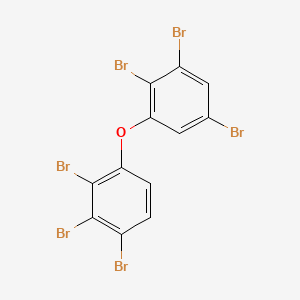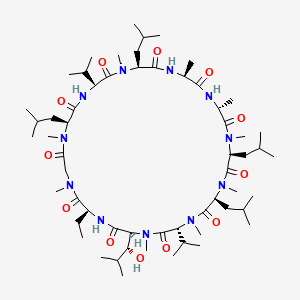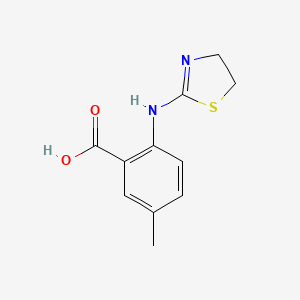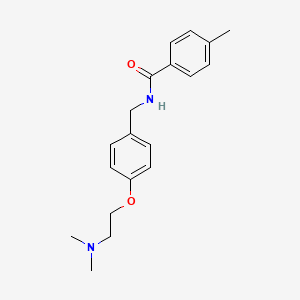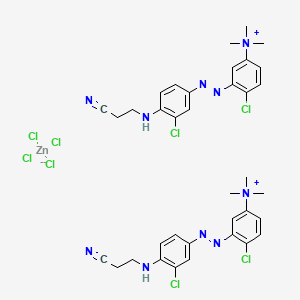
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo group, in particular, can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium chloride
- 4-Chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium bromide
Uniqueness
Bis(4-chloro-3-((3-chloro-4-((2-cyanoethyl)amino)phenyl)azo)-N,N,N-trimethylanilinium) tetrachlorozincate is unique due to its tetrachlorozincate anion, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
93776-72-8 |
|---|---|
Formule moléculaire |
C36H40Cl8N10Zn |
Poids moléculaire |
961.8 g/mol |
Nom IUPAC |
[4-chloro-3-[[3-chloro-4-(2-cyanoethylamino)phenyl]diazenyl]phenyl]-trimethylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H20Cl2N5.4ClH.Zn/c2*1-25(2,3)14-6-7-15(19)18(12-14)24-23-13-5-8-17(16(20)11-13)22-10-4-9-21;;;;;/h2*5-8,11-12,22H,4,10H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
FQJQKXKPVUPBCH-UHFFFAOYSA-J |
SMILES canonique |
C[N+](C)(C)C1=CC(=C(C=C1)Cl)N=NC2=CC(=C(C=C2)NCCC#N)Cl.C[N+](C)(C)C1=CC(=C(C=C1)Cl)N=NC2=CC(=C(C=C2)NCCC#N)Cl.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


